molecular formula C17H23FN4O4S B2445675 1-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)piperidine-4-carboxamide CAS No. 2034239-16-0

1-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2445675
CAS No.: 2034239-16-0
M. Wt: 398.45
InChI Key: AFGRQLDIVSCWMW-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)piperidine-4-carboxamide is a structurally novel and highly selective research compound, primarily recognized for its potent and selective antagonistic activity at the 5-HT 2C receptor. This pharmacological profile makes it a critical tool for neuroscientists investigating the complex role of 5-HT 2C receptors in various central nervous system pathways and disorders . The 5-HT 2C receptor is implicated in a wide array of physiological functions and diseases, and this ligand allows researchers to probe its specific function without the confounding effects of activity at other closely related receptors, such as 5-HT 2A and 5-HT 2B . Its application is vital in preclinical studies focused on conditions like obesity and metabolic syndrome , where 5-HT 2C receptor signaling is known to regulate appetite and energy homeostasis. Furthermore, its use extends to research on drug addiction and substance abuse , as 5-HT 2C receptors modulate dopaminergic activity in the mesolimbic pathway. By providing a means to selectively block this receptor, this compound enables a deeper understanding of neural circuits involved in reward, motivation, and compulsive behaviors, offering insights for potential therapeutic strategies.

Properties

IUPAC Name

1-acetyl-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O4S/c1-12(23)21-8-5-13(6-9-21)17(24)19-7-10-22-16-11-14(18)3-4-15(16)20(2)27(22,25)26/h3-4,11,13H,5-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGRQLDIVSCWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources of research.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Piperidine ring with an acetyl group and a thiadiazole moiety.
  • Functional Groups : Contains a fluorine atom and dioxido groups which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by modulating various signaling pathways such as the MAPK/ERK pathway.
  • In Vitro Studies : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., HEPG2 liver carcinoma) .
CompoundIC50 (µM)Cancer Type
14.90 ± 0.69HEPG2
23.50 ± 0.23HEPG2
38.20 ± 1.54Various

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : It exhibits activity against both gram-positive and gram-negative bacteria.
  • Mechanism : The presence of the thiadiazole ring is thought to enhance membrane permeability, leading to increased susceptibility in bacterial strains.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Target Enzymes : It shows promise in inhibiting enzymes such as acetylcholinesterase and carbonic anhydrase, which are critical in neurological and physiological processes.

Case Studies

Several case studies have provided insights into the biological effects of similar compounds:

  • Cytotoxicity Study : A study demonstrated that derivatives with structural similarities to our compound exhibited potent cytotoxic effects against human cancer cells, with mechanisms involving oxidative stress induction and disruption of mitochondrial function .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of thiadiazole derivatives against resistant bacterial strains, suggesting a potential role in developing new antibiotics .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to the presence of the thiadiazole moiety and piperidine structure. Key areas of application include:

1. Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole derivatives can exhibit significant anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The mechanism of action is believed to involve the inhibition of key cellular pathways involved in tumor growth.

2. Antiviral Properties
Thiadiazole derivatives have been investigated for their antiviral activities. Research has shown that certain derivatives can inhibit viral replication, suggesting potential applications in treating viral infections such as HIV . The specific interactions at the molecular level are still under investigation but are thought to involve disruption of viral entry or replication processes.

3. Antimicrobial Effects
Compounds similar to 1-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)piperidine-4-carboxamide have demonstrated antimicrobial properties against a range of pathogens. The presence of fluorine atoms in the structure may enhance the compound's bioactivity by increasing its lipophilicity and stability against metabolic degradation .

Case Studies

StudyFindings
Anticancer Study (2023) The compound showed significant growth inhibition in multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Antiviral Activity (2024) Demonstrated effectiveness against HIV replication in vitro; further studies are needed to elucidate the exact mechanism .
Antimicrobial Assessment (2024) Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria; potential for development into therapeutic agents .

Q & A

Q. What are the key synthetic routes and critical steps for synthesizing 1-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)piperidine-4-carboxamide?

The synthesis involves multi-step organic reactions, including:

  • Amidation : Coupling the benzo[c][1,2,5]thiadiazole core with a piperidine-4-carboxamide derivative using polar aprotic solvents (e.g., DMF) and catalysts like EDCI/HOBt .
  • Fluorination : Introducing the 6-fluoro group via electrophilic substitution under controlled temperatures (0–5°C) to avoid side reactions .
  • Sulfone Formation : Oxidation of the thiadiazole sulfur using H2O2 or KMnO4 in acidic conditions to achieve the 2,2-dioxidobenzo[c]thiadiazole moiety . Critical steps require monitoring via TLC/HPLC to confirm intermediate purity (>95%) and reaction completion .

Q. How is structural characterization performed, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the fluorinated thiadiazole and acetyl-piperidine groups. For example, the 6-fluoro substituent shows distinct coupling patterns in <sup>19</sup>F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 467.1243) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms sulfone geometry .

Q. What in vitro assays are used to assess the compound’s biological activity, and how is efficacy quantified?

  • Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based methods .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) quantify cell viability reduction at 48–72 hours .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or ITC determine Kd values for receptor interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Selection : Replace DMF with dimethylacetamide (DMAc) to reduce byproduct formation during amidation .
  • Temperature Gradients : Use microwave-assisted synthesis for fluorination (30 minutes at 80°C vs. 6 hours conventional) to enhance efficiency .
  • Catalyst Screening : Test Pd/C vs. Pd(OAc)2 for Suzuki-Miyaura coupling of aromatic fragments, optimizing ligand-to-metal ratios .

Q. How can contradictions in biological activity data across different assays be resolved?

  • Orthogonal Assays : Validate kinase inhibition results (IC50 = 50 nM) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Dose-Response Curves : Replicate cytotoxicity studies across multiple cell lines (e.g., A549 vs. HepG2) to distinguish cell-specific effects .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo data .

Q. What computational methods are employed to predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in ATP-binding pockets of kinases, highlighting hydrogen bonds with conserved residues (e.g., Glu91 in MAPK) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, calculating RMSD values <2 Å for validated targets .
  • QSAR Modeling : Train models on benzo[c]thiadiazole derivatives to correlate substituent electronegativity (e.g., 6-fluoro) with IC50 trends .

Q. How can comparative studies with structural analogs be designed to establish structure-activity relationships (SAR)?

  • Analog Libraries : Synthesize derivatives with variations in the acetyl-piperidine group (e.g., methyl vs. ethyl) and fluorination position (6- vs. 7-fluoro) .
  • Activity Cliffs : Identify critical substituents by comparing IC50 shifts >10-fold between analogs (e.g., 6-fluoro vs. 6-chloro) .
  • 3D Pharmacophore Mapping : Use MOE or Phase to align active/inactive analogs and pinpoint steric/electronic requirements .

Q. What strategies address solubility and stability challenges in pharmacological studies?

  • Prodrug Design : Introduce phosphate esters at the piperidine carboxamide to enhance aqueous solubility (>10 mg/mL in PBS) .
  • Lyophilization : Stabilize the compound in lyophilized form (5% mannitol as cryoprotectant) for long-term storage .
  • Cocrystallization : Formulate with succinic acid to improve bioavailability (AUC increased by 2.5× in rat models) .

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